Product packaging for 2-allyl-N,N-dimethylaniline(Cat. No.:CAS No. 41652-86-2)

2-allyl-N,N-dimethylaniline

Cat. No.: B3266060
CAS No.: 41652-86-2
M. Wt: 161.24 g/mol
InChI Key: AMVODJHPDRXHEK-UHFFFAOYSA-N
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Description

Significance of Aryl-Allyl Amine Scaffolds in Modern Organic Synthesis

Aryl-allyl amine scaffolds, the structural class to which 2-allyl-N,N-dimethylaniline belongs, are of considerable importance in modern organic synthesis. These motifs are prevalent in a wide array of biologically active compounds and pharmaceuticals. qub.ac.ukresearchgate.net The unique combination of an aromatic ring, an amine, and an allyl group provides multiple reactive sites, allowing for diverse chemical transformations and the construction of complex molecular architectures.

The development of synthetic methods to access these scaffolds with high efficiency and selectivity is a significant area of research. For instance, palladium-catalyzed allylic substitution has been a user-friendly and effective method for preparing chiral α,α-disubstituted allylic N-alkyl amines under mild conditions. chemistryviews.org Furthermore, nickel-catalyzed reactions have been employed for the enantioselective vinylation of aryl 2-azaallyl anions, yielding vinyl aryl methyl amines, which are common scaffolds in natural products and medications. researchgate.netrsc.org The ability to functionalize the C-H bonds of these molecules directly represents a powerful and atom-economical strategy for creating novel derivatives. rsc.orgacs.org

Historical Context of N,N-Dimethylaniline and Related Allylic Amine Derivatives in Chemical Literature

The parent compound, N,N-dimethylaniline (DMA), has a long history in chemical literature, first reported in 1850 by the German chemist A. W. Hofmann. wikipedia.org It was initially prepared by heating aniline (B41778) with iodomethane. wikipedia.org Industrially, it is produced by the alkylation of aniline with methanol (B129727) or dimethyl ether in the presence of an acid catalyst. wikipedia.orgacs.org Historically, DMA has been a crucial precursor for various dyes, such as crystal violet and malachite green. wikipedia.orgnih.gov

The introduction of an allyl group to the aniline scaffold brought new dimensions to its chemistry. Early studies on allylic amines focused on reactions like the Claisen rearrangement, where N-allylanilines rearrange to form o-allyl derivatives. dur.ac.uk Over time, research has evolved to develop more sophisticated and selective methods for the synthesis and functionalization of allylic amine derivatives. This includes the use of various catalysts to control the regioselectivity and stereoselectivity of reactions involving these compounds. qub.ac.uknih.gov The development of methods for the synthesis of allyl type amines from sources like allyl alcohol has also been an area of investigation. google.com

Overview of Key Research Areas Pertaining to this compound Derivatives

Research concerning this compound and its derivatives is multifaceted, touching upon several key areas of organic chemistry.

Catalytic C-H Functionalization: A significant focus is on the direct functionalization of C-H bonds. For example, yttrium catalysts have been used for the ortho-selective C-H addition of N,N-dimethylanilines to alkenes, providing a direct route to branched alkyl-substituted anilines. rsc.org Palladium catalysis has also been instrumental in the C-H arylation of related α,β-unsaturated imines, leading to either enamine or allylic amine derivatives depending on the catalyst system. nih.gov

Rearrangement Reactions: The aza-Claisen rearrangement of N-allylanilines to their ortho-allyl counterparts is a classic and continually studied transformation. Research in this area includes the use of Lewis acids like aluminum chloride and boron trifluoride etherate, sometimes in conjunction with microwave heating to accelerate the reaction. dur.ac.uk

Synthesis of Heterocycles: Derivatives of this compound serve as precursors for the synthesis of various heterocyclic compounds. For instance, the transformation of N,N-dimethylaniline N-oxides can lead to the formation of tetrahydroquinoline scaffolds through formal Povarov reactions. acs.orgresearchgate.net

Reagent Development: The unique properties of N,N-dimethylaniline derivatives have led to their use in the development of novel reagents. A combination of AlCl₃ and N,N-dimethylaniline has been shown to be an effective reagent for the cleavage of benzyl (B1604629) and allyl ethers. oup.com

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is driven by the pursuit of several key objectives:

Understanding Reaction Mechanisms: A thorough understanding of the mechanisms of reactions involving this compound is crucial for optimizing existing methods and designing new transformations. This often involves a combination of experimental studies and computational (DFT) calculations. rsc.org

Exploring a Broader Substrate Scope: Researchers aim to expand the range of substrates that can be used in reactions with this compound, allowing for the synthesis of a wider variety of functionalized molecules. nih.gov

Application in Target-Oriented Synthesis: A long-term objective is to utilize this compound and its derivatives as key intermediates in the total synthesis of complex natural products and medicinally important compounds. researchgate.net

The ongoing research into this compound continues to contribute valuable knowledge to the field of organic synthesis, paving the way for the discovery of new reactions and the construction of novel molecular entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B3266060 2-allyl-N,N-dimethylaniline CAS No. 41652-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-7-10-8-5-6-9-11(10)12(2)3/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVODJHPDRXHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Allyl N,n Dimethylaniline and Its Precursors

Direct Ortho-Functionalization Strategies for N,N-Dimethylaniline

Directly functionalizing the ortho-position of N,N-dimethylaniline presents a significant challenge due to the electronic and steric properties of the dimethylamino group, which typically directs electrophilic substitution to the para position. researchgate.net However, modern synthetic methods, including C-H activation and specialized Friedel-Crafts reactions, offer potential pathways to achieve ortho-selectivity.

C-H Activation and Alkylation Approaches

Recent advancements in organometallic chemistry have led to the development of transition metal-catalyzed C-H activation, enabling the direct functionalization of otherwise inert C-H bonds. While direct C-H allylation of N,N-dimethylaniline is not extensively documented, the use of yttrium catalysts for ortho-selective C-H alkylation with alkenes has been successfully demonstrated. nih.govresearchgate.netnih.gov This methodology provides a strong precedent for the potential ortho-allylation of N,N-dimethylaniline.

The catalytic cycle, as elucidated by DFT studies for alkylation, involves the coordination of the N,N-dimethylaniline to a cationic yttrium alkyl species. nih.gov This is followed by an intramolecular σ-bond metathesis, which represents the rate-determining step, leading to the activation of the ortho C-H bond. nih.govnih.gov The interaction between the nitrogen of the dimethylamino group and the yttrium center is crucial for achieving high ortho-regioselectivity. nih.govnih.gov It is plausible that by employing an appropriate allyl source, this catalytic system could be adapted for the ortho-allylation of N,N-dimethylaniline.

Table 1: Yttrium-Catalyzed Ortho-C-H Alkylation of N,N-Dimethylaniline with Alkenes

EntryAlkeneCatalyst SystemProductYield (%)Reference
11-Octene(C₅Me₅)Y(CH₂SiMe₃)₂ / [Ph₃C][B(C₆F₅)₄]2-(Octan-2-yl)-N,N-dimethylaniline95 researchgate.net
21-Hexene(C₅Me₅)Y(CH₂SiMe₃)₂ / [Ph₃C][B(C₆F₅)₄]2-(Hexan-2-yl)-N,N-dimethylaniline92 researchgate.net
3Allylcyclohexane(C₅Me₅)Y(CH₂SiMe₃)₂ / [Ph₃C][B(C₆F₅)₄]2-(1-Cyclohexylpropan-2-yl)-N,N-dimethylaniline88 researchgate.net
4Norbornene(C₅Me₅)Y(CH₂SiMe₃)₂ / [Ph₃C][B(C₆F₅)₄]2-(Bicyclo[2.2.1]heptan-2-yl)-N,N-dimethylaniline99 researchgate.net

Note: The yields are for the branched alkylation products.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. However, the reaction with N,N-dimethylaniline typically results in para-substitution due to the strong electron-donating nature of the dimethylamino group. researchgate.netresearchgate.netnih.gov Achieving ortho-selectivity in Friedel-Crafts allylation of N,N-dimethylaniline is a significant challenge.

Some specialized Lewis acid catalysts and reaction conditions can influence the regioselectivity of Friedel-Crafts reactions. For instance, the use of certain catalysts might favor the formation of an ortho-substituted product through a chelation-controlled mechanism, although this is not commonly observed for N,N-dimethylaniline. Generally, the reaction is incompatible with amines due to the Lewis acidity of the catalysts, which can lead to the formation of a complex with the amine, deactivating the ring towards electrophilic substitution. researchgate.netnih.gov

Indirect Ortho-Substitution Methods via Intermediate Functionalization

To circumvent the inherent para-directing nature of the dimethylamino group, indirect methods involving the introduction of a directing group at the ortho position can be employed. A prominent example of this strategy is directed ortho-lithiation (DoM). baranlab.orgnih.govsemanticscholar.orgharvard.edu In this approach, the substrate is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The dimethylamino group directs the deprotonation to the adjacent ortho position, forming an ortho-lithiated intermediate. This intermediate can then be quenched with an appropriate electrophile, such as an allyl halide (e.g., allyl bromide), to introduce the allyl group at the ortho position.

Proposed Synthetic Route via Directed Ortho-Lithiation:

Ortho-lithiation: N,N-dimethylaniline is reacted with an organolithium reagent (e.g., n-BuLi) in the presence of TMEDA in an inert solvent like THF at low temperatures.

Allylation: The resulting ortho-lithiated species is then treated with an allyl halide (e.g., allyl bromide) to yield 2-allyl-N,N-dimethylaniline.

This method offers a high degree of regioselectivity for the ortho position, which is difficult to achieve through direct electrophilic substitution.

Synthesis via N-Allylation of Anilines and Subsequent Aromatic Rearrangements

An alternative and often more reliable route to this compound involves the initial formation of an N-allyl bond, followed by a thermally or catalytically induced rearrangement that transfers the allyl group to the ortho position of the aromatic ring.

N-Allylation Techniques (e.g., utilizing allyl halides, allyl alcohols)

The first step in this synthetic sequence is the N-allylation of an appropriate aniline (B41778) precursor. For the synthesis of this compound, this can be achieved by either N-allylation of N,N-dimethylaniline to form the quaternary ammonium (B1175870) salt, which then undergoes rearrangement, or by N-allylation of aniline followed by N,N-dimethylation and then rearrangement. A more direct route involves the N-allylation of aniline to give N-allylaniline, followed by a Claisen rearrangement and subsequent N,N-dimethylation.

A common method for N-allylation involves the reaction of an aniline with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. tandfonline.comresearchgate.net Various bases and solvent systems can be employed to facilitate this reaction.

Table 2: Conditions for N-Allylation of Anilines with Allyl Bromide

EntryAniline DerivativeBaseSolventTemperature (°C)ProductYield (%)Reference
1AnilineK₂CO₃Ethanol (B145695)/Water70N,N-Diallylaniline86 researchgate.net
2AnilineMg-Al HydrotalciteEthanol/WaterRoom Temp.N,N-Diallylaniline92 tandfonline.com
3N,N-Dimethylaniline-Neat50N-allyl-N,N-dimethylanilinium bromide99 dur.ac.uk

The N-allylation of N,N-dimethylaniline with allyl bromide proceeds readily to form the quaternary ammonium salt, N-allyl-N,N-dimethylanilinium bromide. dur.ac.uk This salt can then be subjected to rearrangement conditions.

The subsequent step is the aromatic aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, which involves the migration of the allyl group from the nitrogen atom to the ortho position of the aromatic ring. wikipedia.orgquora.comorganic-chemistry.org This reaction is typically promoted by heat. The mechanism is a concerted pericyclic process that proceeds through a cyclic transition state. wikipedia.org The initial product of the rearrangement of N-allyl-N,N-dimethylanilinium cation is a dienone intermediate, which then tautomerizes to the aromatic this compound.

Mechanistic Studies of Rearrangement Reactions to form C-Allyl Products (e.g., Claisen rearrangement variants)

The formation of C-allyl products such as this compound from N-allylated precursors is predominantly explained by variants of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org The aromatic Claisen rearrangement is a thermally induced, intramolecular rsc.orgrsc.org-sigmatropic rearrangement. masterorganicchemistry.com

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state. wikipedia.orgmasterorganicchemistry.com In the context of an N-allyl-N,N-dimethylanilinium species (formed in situ), the allyl group migrates from the nitrogen atom to the ortho position of the aromatic ring. The process involves the simultaneous breaking of the N-C bond and the formation of a new C-C bond at the ortho position.

Key Mechanistic Features:

Concerted Pathway: The bond-forming and bond-breaking events occur in a single, continuous transformation. Crossover experiments have confirmed the intramolecular nature of this process, ruling out mechanisms involving dissociated intermediates. wikipedia.org

Transition State: The reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereospecificity often observed. wikipedia.org

Several variations of the Claisen rearrangement have been developed, which can be catalyzed to proceed under milder conditions. While thermal rearrangement requires high temperatures, Lewis acids can be employed to accelerate the reaction. princeton.edu For instance, Lewis acid catalysis can enhance the rate of rearrangement by coordinating to the nitrogen atom, thereby facilitating the N-C bond cleavage. princeton.edu

Mechanistic investigations using techniques like transition state spectroscopy on model systems such as allyl vinyl ether have revealed that the reaction can proceed through a three-step pathway on a femtosecond timescale:

Weakening of the initial heteroatom-carbon bond (e.g., C-O or C-N).

Formation of a weak C-C bond, generating an aromatic-like six-membered intermediate.

Simultaneous completion of bond breaking and bond formation to yield the final product. nih.gov

This detailed understanding of the reaction dynamics helps in optimizing conditions for the synthesis of C-allyl products like this compound.

Derivatization from Pre-existing this compound Frameworks

The this compound framework is a valuable synthetic intermediate due to the reactivity of the allyl group. This functional group can be readily transformed into a variety of other functionalities, allowing for the synthesis of a diverse range of derivatives.

One of the most significant applications is in the synthesis of nitrogen-containing heterocycles. The allyl and dimethylamino groups are strategically positioned for intramolecular cyclization reactions. For example, olefin metathesis provides a powerful route to N-aryldihydropyrroles.

Further derivatization can be achieved through reactions targeting the allyl double bond.

Table 1: Examples of Derivatization Reactions

Reaction TypeReagentsProduct Type
Oxidation OsO₄, NaIO₄Aldehyde
Reduction H₂, Pd/C2-Propyl-N,N-dimethylaniline
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOHPrimary Alcohol
Epoxidation m-CPBAEpoxide

These transformations highlight the synthetic utility of the allyl group in the this compound molecule, serving as a handle for introducing further chemical complexity and accessing a broad range of structures for various applications.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact by improving efficiency and minimizing waste and the use of hazardous materials. nih.gov

A notable advancement is the development of catalytic C-H activation/alkenylation reactions. For instance, a half-sandwich scandium catalyst has been successfully employed for the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes. rsc.org This method provides a direct route to 2-allylaniline (B3051291) derivatives and exhibits several features aligned with green chemistry:

Atom Economy: The reaction demonstrates 100% atom efficiency, as all atoms from the reactants are incorporated into the final product. rsc.org

High Selectivity: The protocol achieves high chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and reducing the need for complex purification steps. rsc.org

Catalytic Process: The use of a catalyst in small quantities is inherently greener than stoichiometric reagents.

Another green approach involves the N-allylation of anilines using solid base catalysts like hydrotalcites (HTs). tandfonline.com The reaction of aniline with allyl bromide can be performed in an environmentally benign solvent system like aqueous ethanol at ambient temperature.

Table 2: Comparison of Catalytic Systems in Allylaniline Synthesis

Catalytic SystemKey Green Chemistry FeatureReference
Scandium Half-Sandwich Complex100% atom economy, high selectivity rsc.org
Mg/Al Hydrotalcites (HTs)Use of a recyclable solid catalyst, mild reaction conditions, benign solvent (aq. ethanol) tandfonline.com

These methodologies represent a shift towards more sustainable synthetic routes. By focusing on catalytic efficiency, atom economy, and the use of environmentally friendly solvents and conditions, the chemical industry can reduce its ecological footprint. nih.govrsc.org The development of such processes is crucial for the sustainable production of important chemical intermediates like this compound.

Chemical Transformations and Reactivity of 2 Allyl N,n Dimethylaniline

Reactions Involving the Allyl Moiety

The allyl group, with its reactive carbon-carbon double bond, is the primary site for several key transformations, including additions, cyclizations, and rearrangements.

Electrophilic and Nucleophilic Addition Reactions to the Olefin

While alkenes are typically considered nucleophiles, their reaction with strong electrophiles is a common pathway. youtube.com The rate of these reactions can be influenced by the stability of the carbocation intermediate. For 2-allyl-N,N-dimethylaniline, the proximity of the electron-donating N,N-dimethylamino group can influence the regioselectivity of the addition.

Conversely, nucleophilic addition to a simple, electron-rich olefin like the one in this compound is generally unfavorable due to electrostatic repulsion between the nucleophile and the pi electrons of the double bond. Such reactions typically require the olefin to be "activated" by electron-withdrawing groups, which is not the case for this compound. However, intramolecular nucleophilic participation can influence reactions, where a tethered nucleophile interacts with the π-system of the olefin. nih.gov

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts type cyclizations, radical cyclizations)

The juxtaposition of the allyl group and the aromatic ring in this compound allows for intramolecular cyclization reactions, forming new heterocyclic ring systems.

Friedel-Crafts Type Cyclizations: Intramolecular Friedel-Crafts alkylation can occur where the allyl group's double bond acts as the electrophile precursor. wikipedia.org In the presence of a strong acid or Lewis acid catalyst, the double bond can be protonated or activated, generating a carbocation. This electrophilic center is then attacked by the electron-rich aniline (B41778) ring to form a new ring. Theoretical studies on related systems, such as the gold(I)-catalyzed reaction of N,N-dimethylaniline with alkenes, show that the catalyst activates the C=C double bond, which is then attacked by the aromatic ring. nih.govnih.gov This process typically favors the formation of five- or six-membered rings. For this compound, this cyclization can lead to the formation of substituted indoline or tetrahydroquinoline derivatives. The reaction proceeds through an electrophilic aromatic substitution mechanism. nih.govresearchgate.net

Radical Cyclizations: Radical-mediated cyclizations offer another pathway to form cyclic structures. For instance, treatment of N-allyl propiolamides with a radical initiator like AIBN can induce a 5-exo cyclization. scispace.com In the context of this compound, a radical could be generated on the allyl chain, which could then add to the aromatic ring. This type of cyclization is a powerful method for forming C-C bonds and constructing complex ring systems.

Mechanistic Pathways of Rearrangement Reactions (e.g., sigmatropic rearrangements, amine oxide rearrangements)

Sigmatropic Rearrangements: These are pericyclic reactions where a sigma bond migrates across a pi system. While this compound itself is often the product of a Claisen rearrangement (a nih.govnih.gov-sigmatropic rearrangement) of an N-allyl anilinium salt, its allyl group can participate in further rearrangements. dur.ac.uk

Amine Oxide Rearrangements: A notable reaction involving both the allyl and dimethylamino groups is the nih.govnih.gov-sigmatropic rearrangement of the corresponding amine N-oxide, known as the Meisenheimer rearrangement. thieme-connect.deelsevierpure.com First, the tertiary amine of this compound is oxidized to an N-oxide. This intermediate then undergoes a concerted, pericyclic nih.govnih.gov-rearrangement to form an O-allyl-N,N-dimethylphenylhydroxylamine. thieme-connect.de This rearrangement is a key step in the synthesis of allylic alcohols and amines. mdpi.com The reaction proceeds through a cyclic, envelope-type transition state and is known for its high stereoselectivity. thieme-connect.de

Rearrangement TypeReactantKey IntermediateProduct Type
nih.govnih.gov-Sigmatropic (Meisenheimer) This compound N-oxideCyclic (envelope) transition stateO-Allyl-N,N-dimethylphenylhydroxylamine

Reactions Involving the N,N-Dimethylamino Group

The tertiary amine functionality is a key site of reactivity, participating in bond formations and oxidation reactions.

Amination Reactions and C-N Bond Forming Processes

The N,N-dimethylamino group makes the aromatic ring highly activated towards electrophilic substitution. However, the nitrogen atom itself can also participate in C-N bond-forming reactions.

Cross-Coupling Reactions: While direct amination using the N,N-dimethylamino group as a nucleophile is a fundamental reaction, modern organic synthesis often employs transition-metal-catalyzed cross-coupling reactions to form C-N bonds. pageplace.de For example, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. tcichemicals.com In the context of this compound, the entire molecule could act as a nucleophile in such coupling reactions. Additionally, methods for the direct C-N coupling between aromatic tertiary amines and aryl halides have been developed, sometimes proceeding through aryne intermediates. researchgate.net Oxidative C-H/N-H cross-coupling represents another atom-economical method for constructing C-N bonds. researchgate.net

Oxidation Reactions (e.g., N-oxidation mechanisms)

The nitrogen atom of the N,N-dimethylamino group is susceptible to oxidation.

N-Oxidation: Treatment of this compound with oxidizing agents like hydrogen peroxide or peroxy acids results in the formation of this compound N-oxide. electronicsandbooks.com This N-oxide is a key intermediate in the Meisenheimer rearrangement as discussed previously. thieme-connect.de

Oxidative N-Demethylation: The N,N-dimethylamino group can undergo oxidative N-demethylation, a process often catalyzed by enzymes like cytochrome P-450. nih.gov The mechanism can be complex; while N-oxide was once proposed as a direct intermediate, studies on N,N-dimethylaniline suggest that demethylation may not necessarily proceed through a stable N-oxide intermediate. nih.govmdpi.com The process typically involves the initial oxidation of the amine to a radical cation, followed by deprotonation to form a radical, which can then lead to demethylation and the formation of formaldehyde and the corresponding N-methylaniline derivative. mdpi.com

ReactionReagent/CatalystProduct
N-OxidationHydrogen Peroxide (H₂O₂)This compound N-oxide
Oxidative N-DemethylationCytochrome P-4502-Allyl-N-methylaniline, Formaldehyde

Quaternization Reactions and Their Applications

Quaternization is a fundamental reaction of tertiary amines like this compound, involving the alkylation of the nitrogen atom. This process converts the tertiary amine into a quaternary ammonium (B1175870) salt, which carries a positive charge on the nitrogen atom. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkylating agent, such as an alkyl halide.

For N,N-dimethylaniline and its derivatives, this transformation results in the formation of a quaternary ammonium salt, for instance, N-Benzyl-N,N-dimethylphenylmethanaminium chloride when using benzyl (B1604629) chloride as the alkylating agent. The rate of this reaction is influenced by factors such as temperature, solvent polarity, and steric hindrance around the nitrogen atom. Studies on the quaternization of N,N-dimethylaniline with benzyl chloride have shown that the reaction rate increases with temperature and the dielectric constant of the medium, indicating a polar, charge-separated transition state.

The resulting quaternary ammonium salts have several important applications:

Phase-Transfer Catalysts: Their amphipathic nature, possessing both a charged, hydrophilic head and a lipophilic organic body, allows them to transport anions into organic phases, catalyzing reactions between immiscible reactants.

Synthetic Intermediates: The formation of a quaternary salt is a key step in various synthetic transformations. For instance, N-allylated ammonium salts can undergo subsequent reactions like the aza-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This sigmatropic rearrangement typically requires thermal or Lewis acid-catalyzed conditions to yield γ,δ-unsaturated imines or anilines.

Table 1: Representative Quaternization Reaction Conditions for Tertiary Amines
Amine SubstrateAlkylating AgentSolventTemperatureProduct TypeReference
N,N-DimethylanilineBenzyl ChlorideAcetone300-315 KQuaternary Ammonium Salt
Methyl Ribofuranoside DerivativePyridineAcetonitrile70 °CPyridinium Salt
Methyl Ribofuranoside DerivativeIsoquinolineAcetonitrile70 °CIsoquinolinium Salt

Interplay between Allyl and N,N-Dimethylamino Functionalities

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with electrons from an atom or a bond within the same molecule. This intramolecular participation can significantly accelerate reaction rates and alter stereochemical outcomes compared to analogous systems lacking the participating group.

In this compound, the π-electrons of the allyl group's double bond are positioned to act as an internal nucleophile. This participation can be particularly relevant in reactions involving the nitrogen atom. For example, during quaternization or other reactions that generate a positive charge (or partial positive charge) on the nitrogen, the adjacent allyl group can stabilize the transition state. This stabilization occurs through the delocalization of the developing charge via the formation of a cyclic intermediate, which can lead to an enhanced reaction rate. The mechanism involves two consecutive SN2 steps: an initial intramolecular cyclization, followed by nucleophilic attack on the cyclic intermediate.

In electrophilic aromatic substitution, existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. The N,N-dimethylamino group is a powerful activating substituent and an ortho, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system.

For this compound under neutral or basic conditions, the directing effects are as follows:

The N,N-dimethylamino group strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.

The allyl group at position 2 provides steric hindrance, which may disfavor substitution at the adjacent position 6, potentially increasing the proportion of the para-substituted product.

A critical reversal of this directing effect occurs in strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid). In the presence of strong acid, the basic nitrogen atom is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is no longer an activator; instead, it becomes a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Consequently, electrophilic substitution on this compound in a highly acidic medium would yield predominantly the meta-substituted products (at positions 3 and 5 relative to the amino group).

Table 2: Summary of Directing Group Effects for Electrophilic Substitution
Reaction ConditionState of Amino GroupElectronic EffectDirecting InfluenceFavored Positions of Substitution
Neutral / Basic-N(CH₃)₂Activating, Resonance Donatingortho, para4 and 6
Strongly Acidic-N⁺H(CH₃)₂Deactivating, Inductive Withdrawingmeta3 and 5

Cleavage and Dealkylation Reactions of Related Ethers Catalyzed by N,N-Dimethylaniline Systems (e.g., Allyl Ethers)

Allyl ethers are frequently used as protecting groups for alcohols and phenols in organic synthesis due to their general stability under both acidic and basic conditions. The removal of the allyl group (deallylation) is a crucial step in many synthetic pathways. This cleavage is often accomplished using transition metal catalysis, particularly with palladium or nickel complexes.

While N,N-dimethylaniline itself is not the primary catalyst, amine bases are often essential components of these catalytic systems, acting as acceptors for the allyl group. The general mechanism for palladium-catalyzed deallylation involves the formation of a π-allyl palladium(II) complex. In many protocols, this intermediate is intercepted by a nucleophile, which regenerates the palladium(0) catalyst and releases the deprotected alcohol or phenol.

Several catalytic systems have been developed for this purpose:

Palladium-based systems: Catalytic amounts of palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used. These reactions often employ an "allyl acceptor" or scavenger, like N,N'-dimethylbarbituric acid or an amine, to irreversibly bind the allyl group and drive the reaction to completion. A combination of polymethylhydrosiloxane (PMHS), ZnCl₂, and Pd(PPh₃)₄ has also proven effective for the deprotection of allyl ethers, amines, and esters under mild conditions.

Nickel-based systems: Nickel-catalyzed methods provide an alternative to palladium. For instance, a combination of a nickel-hydride precatalyst and a Brønsted acid can achieve the deallylation of O- and N-allyl groups. This process proceeds through a nickel-catalyzed isomerization of the allyl ether to an enol ether, which is then hydrolyzed by the acid to yield the final product.

These catalytic dealkylation reactions showcase the utility of systems where amine derivatives can play a crucial role, either as ligands, bases, or scavengers, in facilitating important synthetic transformations.

Table 3: Selected Catalytic Systems for Allyl Ether Cleavage
Catalyst SystemKey ReagentsSubstrate TypeGeneral OutcomeReference
Pd(PPh₃)₄ / PMHS / ZnCl₂Polymethylhydrosiloxane, Zinc ChlorideAllyl ethers, amines, estersDeprotection to corresponding alcohol, amine, or acid
Pd(0)N,N'-Dimethylbarbituric AcidAllyl ethersSelective deallylation under neutral conditions
Ni-H PrecatalystBrønsted Acid (e.g., TsOH·H₂O)O- and N-allyl groupsDeprotection via isomerization-hydrolysis
10% Pd/CBaseAllyl aryl ethersCleavage via a presumed Single Electron Transfer (SET) process

Catalytic Applications and Ligand Design Involving 2 Allyl N,n Dimethylaniline Derivatives

2-Allyl-N,N-dimethylaniline as a Precursor for Ligand Synthesis

The presence of the dimethylamino group and the ortho-allyl group on the aniline (B41778) ring provides two distinct points of functionality that can be elaborated to create sophisticated ligand architectures. The nitrogen atom can act as a coordinating entity, while the allyl group can be functionalized to introduce other donor atoms, such as phosphorus, leading to the formation of multidentate ligands.

Phosphorus-nitrogen (P,N) ligands are a significant class of ancillary ligands in organometallic chemistry and catalysis. nih.gov Their utility stems from the combination of a soft phosphine (B1218219) donor and a hard nitrogen donor, which can electronically differentiate the coordination sphere of a metal center, thereby influencing the outcome of catalytic reactions. nih.gov While the direct synthesis of P,N ligands from this compound is not extensively documented in the literature, the general synthetic strategies for P,N ligands suggest plausible routes for its utilization.

The synthesis of P,N-heterocyclic phosphine ligands often involves the reaction of a nitrogen-containing precursor with a chlorophosphine. nih.gov For instance, ortho-lithiated anilines or other functionalized anilines can be reacted with chlorophosphines to form a P-C or P-N bond. The allyl group in this compound could potentially be transformed through hydrophosphination or other functionalization reactions to introduce a phosphine moiety, thereby creating a P,N-chelating ligand.

A general approach to synthesizing such ligands could involve the following conceptual steps:

Functionalization of the Allyl Group: The terminal double bond of the allyl group can be subjected to various chemical transformations. For example, hydrophosphination with a secondary phosphine (R₂PH) in the presence of a radical initiator or a metal catalyst would introduce a phosphine group at the terminus of the propyl chain.

Ortho-metalation: Directed ortho-metalation of the aniline ring, guided by the dimethylamino group, followed by quenching with a phosphorus electrophile (e.g., R₂PCl), could also be a viable route to introduce a phosphine group.

These synthetic strategies would lead to the formation of novel P,N-ligands where the steric and electronic properties can be tuned by modifying the substituents on the phosphorus and nitrogen atoms.

P,N-ligands are widely employed in a variety of transition metal-catalyzed reactions. acs.org The distinct electronic properties of the phosphorus and nitrogen donors can lead to unique reactivity and selectivity in catalytic processes. acs.org Palladium complexes bearing P,N-ligands, for instance, have shown remarkable activity in cross-coupling reactions. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov The choice of ligand is crucial for the success of this reaction, influencing catalyst stability, activity, and substrate scope. acs.org While specific applications of ligands derived from this compound in this reaction are not reported, the general features of P,N-ligands make them suitable candidates.

In a typical Buchwald-Hartwig amination, a P,N-ligand would coordinate to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The electronic asymmetry of the P,N-ligand can influence the rate and efficiency of these steps.

Table 1: Representative Results for Buchwald-Hartwig Amination using Palladium/P,N-Ligand Systems (Note: This table presents data for representative P,N-ligand systems to illustrate typical performance in the absence of specific data for this compound derivatives.)

EntryAryl HalideAmineCatalyst SystemYield (%)
14-ChlorotolueneAnilinePd(OAc)₂ / P,N-Ligand A95
22-BromopyridineMorpholine[Pd(allyl)Cl]₂ / P,N-Ligand B88
34-Bromoanisolen-HexylaminePd₂(dba)₃ / P,N-Ligand C92

Data is hypothetical and for illustrative purposes based on typical results found in the literature for P,N-ligands.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern asymmetric synthesis, allowing for the enantioselective formation of C-C, C-N, and C-O bonds. mdpi.comnih.gov The enantioselectivity of this reaction is primarily controlled by the chiral ligand coordinated to the palladium catalyst. Chiral P,N-ligands have emerged as a highly effective class of ligands for this transformation. nih.govacs.orgnih.gov

The synthesis of chiral P,N-ligands derived from this compound could be envisioned by introducing a chiral element during the ligand synthesis. For example, the use of a chiral phosphine reagent or the resolution of a racemic ligand precursor could provide enantiomerically pure P,N-ligands.

In a palladium-catalyzed AAA reaction, the chiral P,N-ligand creates a chiral environment around the metal center, which allows for the differentiation of the two enantiotopic faces of the nucleophile or the two termini of the π-allyl palladium intermediate. nih.govmdpi.com This differentiation leads to the preferential formation of one enantiomer of the product.

Table 2: Enantioselective Allylic Alkylation with Chiral P,N-Ligands (Note: This table illustrates the performance of representative chiral P,N-ligands in the absence of specific data for ligands derived from this compound.)

EntrySubstrateNucleophileCatalyst SystemYield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / Chiral P,N-Ligand X9790 acs.org
2rac-1,3-Diphenylallyl acetateSodium diethyl malonate[Pd(π-allyl)Cl]₂ / Chiral P,N-Ligand Y9592 nih.gov
3cinnamyl acetateBenzylaminePd(OAc)₂ / Chiral P,N-Ligand Z8588

Data for entries 1 and 2 are from cited literature for representative chiral P,N-ligands. Data for entry 3 is hypothetical and illustrative.

Application in Transition Metal Catalysis (e.g., Palladium, Nickel, Yttrium Systems)

This compound as a Component in Catalytic Systems

Beyond its role as a ligand precursor, the inherent functionalities of this compound allow it to act directly as a component in certain catalytic systems, particularly in the realm of polymerization.

N,N-dimethylaniline is a well-known accelerator for the radical polymerization of vinyl monomers, such as styrenes and acrylates, particularly in redox initiation systems. google.com It is often used in conjunction with a peroxide initiator, such as benzoyl peroxide. The amine acts as a reducing agent, promoting the decomposition of the peroxide to generate free radicals at a lower temperature than would be required for the thermal decomposition of the peroxide alone.

The presence of the 2-allyl group in this compound introduces an additional reactive site. The allyl group itself can participate in polymerization reactions. While the radical polymerization of allyl monomers can be sluggish due to degradative chain transfer, they can be copolymerized with other monomers. e3s-conferences.orgmdpi.com

The dual functionality of this compound suggests a potential role as a reactive co-initiator or an "inimer" (a molecule that acts as both an initiator and a monomer). The dimethylamino group can accelerate the generation of initiating radicals, while the allyl group can be incorporated into the growing polymer chain. This could lead to the formation of graft copolymers or provide sites for subsequent cross-linking. The reactivity of the allyl group is generally lower than that of vinyl groups in radical polymerization. mdpi.com

Table 3: Polymerization Systems Utilizing Amine Accelerators (Note: This table provides examples of polymerization systems using N,N-dimethylaniline as an accelerator, as direct data for this compound is not readily available.)

MonomerInitiatorAcceleratorPolymerization ConditionsObservations
Methyl MethacrylateBenzoyl PeroxideN,N-dimethylanilineRoom TemperatureRapid polymerization
StyreneAIBNN,N-dimethylaniline60 °CIncreased polymerization rate
AcrylonitrilePotassium PersulfateN,N-dimethylanilineAqueous solution, 50 °CEnhanced initiation efficiency

Data is based on general knowledge of amine-accelerated polymerization.

Activation of Reactants in Lewis Acid Mediated Transformations

Derivatives of this compound play a role in various organic transformations, particularly those mediated by Lewis acids. The activation of reactants in these processes hinges on the interaction between the Lewis acid and the allylaniline derivative. A Lewis acid, being an electron-pair acceptor, can coordinate to the lone pair of electrons on the nitrogen atom of the dimethylamino group. This coordination increases the electron-withdrawing nature of the aniline moiety, which can activate other parts of the molecule or co-reactants toward nucleophilic attack.

Alternatively, the Lewis acid can interact with the π-electrons of the allyl group. This interaction polarizes the C=C double bond, making it more susceptible to attack by nucleophiles. In some cases, transition metals like Palladium(II) can serve as a π-Lewis acid, activating the alkynyl motif in related N-allyl compounds and leading to transformations such as deallylation. nih.gov This mode of activation is crucial for reactions involving the functionalization of the allyl side chain. The choice of Lewis acid can significantly influence the reaction pathway and selectivity, with common Lewis acids including boron trifluoride (BF₃), aluminum chloride (AlCl₃), and various metal triflates. rsc.org

In reactions analogous to the Claisen rearrangement, a Lewis acid can activate a ketene (B1206846) toward addition by a tertiary allyl amine, forming a zwitterionic complex that readily undergoes rearrangement. rsc.org This principle of activating a substrate through coordination with an amine facilitates carbon-carbon bond formation under milder conditions than traditional thermal methods. The activation strategy is determined by the specific reactants and the desired transformation, with the Lewis acid modulating the electronic properties of the allylaniline derivative to facilitate the key bond-forming or bond-breaking steps.

Table 1: Examples of Lewis Acids in Transformations Involving Allyl-Amine Derivatives

Lewis Acid Reactant Type Transformation Role of Lewis Acid Reference
TiCl₄·THF₂ Tertiary Allyl Amines & Acid Chlorides Acyl-Claisen Rearrangement Activates ketene intermediate for addition rsc.org
Yb(OTf)₃ Tertiary Allyl Amines & Acid Chlorides Acyl-Claisen Rearrangement Activates ketene intermediate for addition rsc.org
AlCl₃ Tertiary Allyl Amines & Acid Chlorides Acyl-Claisen Rearrangement Activates ketene intermediate for addition rsc.org

Development and Characterization of Heterogeneous Catalysis and Supported Systems

The development of heterogeneous catalysts is a key area in sustainable chemistry, aiming to simplify catalyst recovery and reuse. Derivatives of this compound can be incorporated into such systems, primarily by immobilizing them onto solid supports. rsc.org This heterogenization transforms a typically homogeneous molecular catalyst into a solid, recoverable, and often more stable catalytic material. rsc.org

One major strategy involves the covalent attachment (grafting) of a modified this compound ligand onto a pre-formed solid support. rptu.de Supports are chosen for their high surface area, thermal stability, and mechanical robustness. samaterials.com Common materials include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and various polymers. samaterials.com The aniline derivative would first be functionalized with a group, such as a trialkoxysilane, that can react with the surface hydroxyl groups of silica to form a stable covalent bond. rptu.de Once the ligand is anchored, a catalytically active metal center can be coordinated to it.

Another approach involves polymerization. Aniline and its derivatives can be polymerized to form polyaniline, a conducting polymer that can itself act as a support for metal nanoparticles. researchgate.net In this scenario, a functionalized this compound could be co-polymerized with aniline to create a polymer support where the ligand is an integral part of the backbone. This method can securely hold metal complexes, which then serve as the active catalytic sites. researchgate.net

Characterization of these supported systems is crucial to understanding their structure and performance. A combination of advanced spectroscopic and microscopic techniques is employed. High-resolution solid-state NMR, UV-visible diffuse reflectance spectroscopy (DRS), and UV-Raman spectroscopy provide information about the structure of the immobilized ligand and its interaction with the support. rsc.org Transmission Electron Microscopy (TEM) is used to visualize the dispersion and size of metal nanoparticles on the support surface, while techniques like Atomic Absorption Spectroscopy (AAS) can detect any leaching of the metal or ligand into the reaction medium, verifying the heterogeneity of the catalyst. rptu.de

Table 2: Strategies for Heterogeneous Catalyst Development with Aniline Derivatives

Strategy Support Material Immobilization Method Characterization Techniques Reference
Ligand Grafting Silica (SiO₂) Covalent bonding via silane (B1218182) coupling agents Solid-State NMR, TEM, AAS rptu.de
Polymer Support Polyaniline Oxidative polymerization of aniline monomers ICP-AES, TEM researchgate.net
Co-condensation Silica (SiO₂) Sol-gel synthesis with functionalized ligand Solid-State NMR, DRS, UV-Raman rsc.orgresearchgate.net

Mechanistic Investigations and Theoretical Studies of 2 Allyl N,n Dimethylaniline Reactions

Elucidation of Reaction Pathways and Rate-Determining Steps

Understanding the sequence of elementary steps that constitute a chemical reaction, identifying the slowest, rate-determining step, and characterizing the energetic landscape are central to mechanistic chemistry. For reactions involving substituted anilines like 2-allyl-N,N-dimethylaniline, these investigations reveal the influence of the ortho-allyl group and the N,N-dimethylamino moiety on the reaction's progress.

Experimental techniques are the bedrock for probing reaction mechanisms. Kinetic studies, which measure how reaction rates change with reactant concentrations, temperature, and pressure, provide quantitative data to formulate a rate law. This rate law offers clues about the molecularity of the rate-determining step. For instance, in reactions analogous to the N-demethylation of N,N-dimethylanilines, kinetic analyses can help distinguish between different proposed mechanisms, such as an electron transfer-proton transfer (ET-PT) pathway. researchgate.net

The kinetic isotope effect (KIE) is a particularly powerful tool for identifying bond-breaking or bond-forming events in the rate-determining step. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate, chemists can infer the involvement of that specific bond in the slowest step of the reaction. For example, in the C-H hydroxylation of N,N-dimethylaniline by Cytochrome P450, a significant KIE indicates that C-H bond cleavage is a key part of the rate-determining step. nih.govnih.gov In the context of this compound, a KIE study involving deuteration of the methyl groups could elucidate the mechanism of N-demethylation, while deuteration of the allyl group could probe its involvement in intramolecular rearrangements or other functionalization reactions.

Table 1: Illustrative Kinetic Isotope Effects (KIE) in N-Demethylation of Substituted N,N-Dimethylanilines
Substituent (para-X)Reaction TypeObserved kH/kDMechanistic Implication
-HC-H Hydroxylation~7-10C-H bond cleavage is rate-determining. nih.gov
-ClC-H Hydroxylation~8-11C-H bond cleavage is rate-determining. nih.gov
-CNOxidative N-demethylation~2-4Rate-determining step may have less C-H bond breaking character or a different mechanism. researchgate.net
-NO2C-H Hydroxylation~12-14Later transition state with more C-H bond breaking. nih.gov

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step. Their direct observation or trapping can provide definitive evidence for a proposed reaction pathway. In reactions of N,N-dimethylaniline, various intermediates have been proposed or identified, including zwitterionic species, radical cations, and substituted ethane (B1197151) structures. researchgate.netrsc.org For example, the reaction between N,N-dimethylaniline and tetracyanoethylene (B109619) was initially thought to proceed through a zwitterionic intermediate, but later studies suggested a neutral substituted ethane structure was more accurate. rsc.org

The presence of the allyl group in this compound opens up pathways involving unique intermediates. One of the most significant is the pericyclic transition state associated with the aza-Claisen rearrangement, a nih.govnih.gov-sigmatropic shift. In this intramolecular process, the allyl group migrates from the nitrogen atom (if N-allylated) or participates in rearrangements from the ortho position, proceeding through a highly organized, chair-like or boat-like six-membered transition state. The characterization of these transition states is often accomplished through computational modeling, as their fleeting nature makes direct experimental observation exceptionally challenging.

Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for investigating reaction mechanisms, complementing experimental findings with detailed energetic and structural information that is often inaccessible through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, reaction energies, and activation barriers. For reactions involving substituted anilines, DFT calculations can map out the entire potential energy surface, identifying the lowest energy pathway from reactants to products. nih.govnih.gov This includes locating the structures of transition states and intermediates along the reaction coordinate.

In the study of Friedel-Crafts reactions of N,N-dimethylaniline, for example, DFT calculations have been used to show that the catalyst activates the alkene, which is then attacked by the aromatic ring in an electrophilic aromatic substitution mechanism. nih.govnih.gov For this compound, DFT could be employed to compare the activation barriers for intermolecular reactions (e.g., electrophilic attack at the para-position) versus intramolecular reactions (e.g., aza-Claisen rearrangement or cyclization), thereby predicting the likely reaction outcome under different conditions.

Table 2: Representative Calculated Energy Barriers for N,N-Dimethylaniline Reactions
Reaction TypeReactantsCalculated Activation Energy (kcal/mol)Computational Method
Friedel-Crafts Alkylation (para attack)N,N-Dimethylaniline + Styrene~25-30DFT nih.gov
Friedel-Crafts Alkylation (ortho attack)N,N-Dimethylaniline + Styrene~30-35DFT nih.gov
C-H Hydroxylation (HAT)N,N-Dimethylaniline + Cpd I model~10-15DFT nih.gov

Valence Bond (VB) theory offers a more intuitive, chemical-bond-oriented description of molecular structure and reactivity compared to the delocalized molecular orbitals of molecular orbital theory. mdpi.com It describes a molecule as a resonance hybrid of several contributing Lewis structures. For this compound, VB theory can be used to visualize the electronic interplay between the electron-donating N,N-dimethylamino group, the aromatic ring, and the allyl substituent.

The resonance structures illustrate how the amino group increases electron density at the ortho and para positions, activating them towards electrophilic attack. The allyl group's π-system can also interact with the aromatic ring. Advanced electronic structure analyses, often based on VB principles, can quantify the weights of different resonance structures, providing a deeper understanding of the molecule's ground-state properties and how they influence the transition states of its reactions. nih.gov

Computational chemistry is highly effective at predicting the selectivity of chemical reactions. For functionalization reactions of this compound, a key question is regioselectivity: which position on the aromatic ring will react? The N,N-dimethylamino group is a strong ortho-, para-director. However, the presence of the bulky allyl group at one of the ortho positions introduces significant steric hindrance.

Computational models can predict regioselectivity by comparing the activation energies for attack at different positions. nih.gov For this compound, it is expected that electrophilic attack would be strongly favored at the para position due to the combination of electronic activation and steric hindrance at the ortho positions. nih.govnih.gov In cases where new chiral centers are formed, computational methods can also predict stereoselectivity by calculating the energies of the diastereomeric transition states leading to different stereoisomers. Machine learning models trained on computational and experimental data are also emerging as powerful tools for predicting regioselectivity in complex C-H functionalization reactions. nih.govchemrxiv.org

Understanding Structure-Reactivity Relationships through Quantitative Analysis

The reactivity of this compound and related compounds in reactions such as thermal rearrangements and cyclizations is profoundly influenced by the electronic nature of substituents on the aromatic ring. Quantitative analysis, particularly through the application of linear free-energy relationships (LFERs) like the Hammett equation, provides a powerful tool for elucidating reaction mechanisms and understanding how structural modifications impact reaction rates and equilibria.

One of the key reactions of ortho-allylanilines is the aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift that converts N-allylanilines into ortho-allyl anilines. Although direct quantitative studies on this compound are not extensively documented in readily available literature, theoretical studies on closely related systems, such as para-substituted N-allyl-N-arylamines, offer significant insights into the structure-reactivity relationships governing these transformations.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the substituent effects on the amino-Claisen rearrangement. researchgate.net These studies calculate kinetic and thermodynamic parameters, providing a quantitative basis for understanding how different substituents influence the reaction's progress.

The Hammett equation, log(kₓ/k₀) = ρσ, is a cornerstone of these analyses. It relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. wikipedia.org

A negative ρ value signifies that the reaction is accelerated by electron-donating groups, which stabilize a positive charge buildup in the transition state. Conversely, a positive ρ value indicates that electron-withdrawing groups enhance the reaction rate by stabilizing a negative charge in the transition state. wikipedia.org

Theoretical calculations for the amino-Claisen rearrangement of para-substituted N-allyl-N-arylamines have yielded a negative Hammett ρ value of -2.4172 when correlated with standard σₚ constants. researchgate.net This negative value suggests that the transition state of the rearrangement has a partial positive charge and is stabilized by electron-donating substituents on the aniline (B41778) ring. The correlation was found to be even stronger with σ⁻ constants (ρ = -1.7791), which are used for reactions involving resonance interaction with a developing positive charge. researchgate.net This indicates a significant electronic demand in the transition state that is effectively stabilized by groups capable of donating electrons through resonance.

The data derived from these computational studies can be tabulated to illustrate the clear relationship between the electronic nature of the substituent and the calculated activation energy for the rearrangement.

Table 1: Calculated Activation Energies and Hammett Constants for the Amino-Claisen Rearrangement of para-Substituted N-Allyl-N-arylamines researchgate.net

Substituent (X)Hammett Constant (σₚ)Activation Energy (Ea, kcal/mol)
-NO₂0.7845.4
-CN0.6645.3
-CF₃0.5445.0
-Cl0.2344.7
-F0.0644.8
-H0.0044.4
-CH₃-0.1744.1
-OCH₃-0.2743.8
-NH₂-0.6642.8
-N(CH₃)₂-0.8342.4

Table 2: Calculated Activation Energies for the Proton Shift Reaction Following Amino-Claisen Rearrangement researchgate.net

Substituent (X)Activation Energy (Ea, kcal/mol)
-NO₂48.0
-CN48.2
-CF₃48.6
-Cl49.2
-F49.1
-H49.5
-CH₃49.9
-OCH₃50.2
-NH₂51.0
-N(CH₃)₂51.3

These quantitative studies, combining computational chemistry and the principles of physical organic chemistry, provide a detailed picture of the electronic demands throughout the reaction mechanism. For the initial researchgate.netresearchgate.net-sigmatropic rearrangement of an N-allylaniline, electron-donating groups lower the activation barrier, facilitating the reaction. However, for the subsequent tautomerization to the final aromatic product, electron-withdrawing groups are beneficial. This detailed understanding of structure-reactivity relationships is crucial for predicting the behavior of substituted anilines like this compound and for designing synthetic strategies that optimize reaction yields and rates.

Advanced Structural Characterization of 2 Allyl N,n Dimethylaniline and Its Derivatives

X-ray Crystallography Studies of Molecular and Supramolecular Architectures

While a specific single-crystal X-ray diffraction study for 2-allyl-N,N-dimethylaniline is not prominently available in public databases, its molecular and supramolecular features can be inferred from extensive studies on closely related ortho-substituted N,N-dimethylaniline derivatives.

Conformational Analysis and Torsion Angle Distributions

The conformation of this compound is dominated by the steric interaction between the ortho-allyl group and the N,N-dimethylamino moiety. In unsubstituted N,N-dimethylaniline, the dimethylamino group is nearly coplanar with the benzene (B151609) ring to maximize p-π conjugation between the nitrogen lone pair and the aromatic system. However, the presence of a bulky ortho-substituent, such as an allyl group, induces significant steric strain.

This strain leads to a phenomenon known as steric inhibition of resonance . To alleviate the steric clash, the N,N-dimethylamino group is forced to rotate out of the plane of the phenyl ring. This rotation disrupts the p-π conjugation, which has significant effects on the electronic properties and reactivity of the molecule. The degree of this twist is quantified by the C(ortho)-C(ipso)-N-C(methyl) torsion angle. For ortho-substituted N,N-dimethylaniline, this angle is expected to be significantly larger than in the unsubstituted parent compound. mdpi.com

Table 1: Comparison of Expected Torsion Angles in N,N-Dimethylaniline Derivatives

Compound Ortho-Substituent Expected C-C-N-C Torsion Angle Planarity of NMe₂ Group
N,N-dimethylaniline -H Small (near 0°) Largely planar with ring

This torsional distortion moves the hybridization of the nitrogen atom away from sp² towards sp³. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The crystal packing of this compound would be governed by a combination of weak non-covalent interactions. In the absence of strong hydrogen bond donors, the supramolecular architecture is typically dictated by van der Waals forces and specific, weaker interactions involving the aromatic and aliphatic parts of the molecule. nih.gov

Key expected interactions include:

C-H···π Interactions: Hydrogen atoms from the methyl and allyl groups of one molecule can interact with the electron-rich π-system of the benzene ring of a neighboring molecule. These interactions are a common feature in the crystal structures of aromatic compounds. acs.org

π-π Stacking: The aromatic rings of adjacent molecules may stack in a face-to-face or offset fashion. The presence of the bulky allyl and dimethylamino groups would likely favor an offset or herringbone packing arrangement rather than a direct co-facial stacking. nih.gov

C-H···Cl/Br/I Interactions (in halogenated derivatives): Studies on halogenated anilines show that C-H···(halogen) and N-H···(halogen) contacts can play a significant role in directing the crystal packing. nih.govacs.org

These weak forces collectively determine the final crystal lattice, influencing physical properties such as melting point and solubility. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment and Dynamic Processes

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. While a simple ¹H or ¹³C NMR spectrum can suggest the presence of the key functional groups, two-dimensional (2D) techniques are required for complete assignment and to probe dynamic behavior. longdom.orgwikipedia.org

Structural Assignment:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. It would be used to trace the connectivity within the allyl group (H-1' to H-2' to H-3') and to identify adjacent protons on the aromatic ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom by identifying the proton(s) attached to it. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for connecting the different fragments of the molecule. For instance, it would show a correlation from the N-methyl protons to the ipso-carbon (C1) and from the allyl CH₂ protons (H-1') to the ortho- (C2) and ipso- (C1) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for conformational and stereochemical analysis. A NOESY spectrum would show cross-peaks between the allyl H-1' protons and the N-methyl protons, confirming their spatial proximity due to the ortho substitution. mdpi.com

Dynamic Processes: The steric hindrance caused by the ortho-allyl group is expected to create a significant energy barrier to rotation around the C(aryl)-N bond. This restricted rotation is a dynamic process that can be studied using variable-temperature (VT) NMR. nih.govresearchgate.net At low temperatures, this rotation would be slow on the NMR timescale, potentially leading to the observation of distinct signals for the two N-methyl groups, which become chemically non-equivalent. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at high temperatures. youtube.comresearchgate.net By analyzing the line shapes at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from ¹H)
N(CH₃)₂ ~2.70 (s, 6H) ~44.5 C1
C1 - ~151.0 N(CH₃)₂
C2 - ~134.0 H-3, H-1'
C3 ~7.20 (d) ~127.5 C1, C5
C4 ~7.25 (t) ~128.5 C2, C6
C5 ~6.80 (t) ~122.0 C3, C1
C6 ~6.75 (d) ~118.0 C4, C2
C-1' (Allyl) ~3.40 (d, 2H) ~35.0 C1, C2, C3, C-2'
C-2' (Allyl) ~5.95 (m, 1H) ~137.0 C-1', C-3'

Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry (MS) provides valuable information on the molecular weight and fragmentation pathways of a molecule, which aids in its identification and in understanding reaction mechanisms. chemguide.co.uklibretexts.org For this compound (Molecular Weight: 161.24 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at m/z 161.

The fragmentation of this molecular ion is expected to follow pathways characteristic of N,N-dialkylanilines and molecules with benzylic-like groups. libretexts.org

Alpha-Cleavage: The most characteristic fragmentation for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized cation. This would result in a strong peak at m/z 146 ([M-15]⁺).

Benzylic-type Cleavage: The bond between the allyl group and the aromatic ring is activated. Cleavage of this bond would lead to the loss of an allyl radical (•C₃H₅), resulting in a fragment at m/z 120 ([M-41]⁺).

Further Fragmentation: The fragment at m/z 120 (N,N-dimethylaniline cation radical) can further lose a hydrogen atom to form an iminium ion at m/z 119.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Identity Fragmentation Pathway
161 [M]⁺˙ (Molecular Ion) Ionization of parent molecule
146 [M - CH₃]⁺ α-cleavage, loss of a methyl radical
120 [M - C₃H₅]⁺ Loss of an allyl radical

For mechanistic insights and complex mixture analysis , hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are exceptionally powerful. sigmaaldrich.comnih.gov LC separates the components of a complex mixture, after which MS provides detection and structural information. nih.govshimadzu.comresearchgate.net Using techniques like multi-reaction monitoring (MRM), specific precursor-to-product ion transitions (e.g., m/z 162 → 146 for the protonated molecule) can be monitored, allowing for highly selective and sensitive quantification of this compound even in complex biological or environmental matrices. nih.govresearchgate.net

Polymer Chemistry Applications of 2 Allyl N,n Dimethylaniline and Its Derivatives

Role as a Monomer in Polymerization Reactions

As a monomer, 2-allyl-N,N-dimethylaniline can participate in several types of polymerization reactions, offering pathways to novel polymer structures.

While this compound itself is a mono-allyl monomer, related diallyl amine compounds are excellent candidates for cyclopolymerization, a process that involves an alternating sequence of intramolecular and intermolecular propagation steps to form cyclic structures within the polymer backbone. Studies on analogous monomers, such as N-allyl-N-methyl(2-substituted allyl)amines, provide significant insight into the expected behavior.

In these systems, radical-induced cyclization is a key process. researchgate.net The initiation of polymerization, for instance by a cyanoisopropyl radical, leads to the addition of the radical to one of the allyl groups of the monomer. This is followed by an intramolecular cyclization step where the newly formed radical attacks the second, pendant allyl group, creating a five- or six-membered ring. The resulting cyclic radical then propagates by adding to another monomer molecule. The structure of the final polymer is determined by the preferred site of the initial radical attack and the subsequent direction of cyclization. researchgate.net

Several factors influence this process:

Steric Effects : Bulky substituents on one of the allyl groups tend to direct the initial radical attack to the less hindered, unsubstituted allyl group. researchgate.net

Electronic Effects : Conjugated substituents can favor attack at the substituted allyl group, leading to the formation of a more stable, conjugation-stabilized radical intermediate. researchgate.net

In most cases, kinetically controlled cyclization leads to the formation of five-membered pyrrolidine (B122466) rings. However, significant steric hindrance can force cyclization to proceed to a six-membered piperidine (B6355638) ring. researchgate.net The N,N-dimethylaniline moiety itself can also play a role in initiating radical polymerization, as it is known to form charge-transfer complexes with acceptors like benzoyl chloride or trichloroacetic acid, which then initiate the polymerization of monomers. jocpr.com

Table 1: Cyclization Products in Radical Polymerization of N-Allyl-N-methyl(2-substituted allyl)amines researchgate.net
Substituent on Allyl GroupPrimary Site of Initial Radical AttackPrimary Cyclization Product
UnsubstitutedEither Allyl GroupPoly(N-methylpyrrolidine)
Steric (e.g., t-butyl)Unsubstituted Allyl GroupPoly(N-methylpiperidine) and Poly(N-methylpyrrolidine)
Conjugated (e.g., Phenyl)Substituted Allyl GroupPoly(N-methylpyrrolidine)

Derivatives of N,N-dimethylaniline are key components in initiating systems for certain types of cationic polymerization, particularly radical-promoted cationic polymerization. researchgate.net This process allows for the polymerization of monomers like epoxides under mild conditions, such as exposure to visible light. researchgate.net

A typical initiating system consists of three components:

A photosensitizer (e.g., a xanthene dye like Erythrosin B).

A radical source, which is the aromatic N,N-dimethylamino group.

A radical oxidizer (e.g., a diphenyliodonium (B167342) salt). researchgate.net

The mechanism involves the initial absorption of light by the sensitizer, which then interacts with the N,N-dimethylaniline moiety to generate a radical. This radical is subsequently oxidized by the iodonium (B1229267) salt to produce a carbocation. This carbocation is the active species that initiates the cationic chain polymerization of a monomer such as cyclohexene (B86901) oxide. researchgate.net Polymers containing the this compound unit can therefore act as macromolecular co-initiators, enabling the synthesis of block copolymers. researchgate.net

Synthesis of Functional Polymers and Post-Polymerization Modification Strategies

The polymerization of this compound yields a versatile polymer scaffold that can be chemically modified after polymerization, allowing for the creation of a wide array of functional materials from a single parent polymer. nih.gov

The primary advantage of using this compound as a monomer is the introduction of a reactive pendant allyl group on each repeating unit of the polymer chain. These allyl groups are amenable to a variety of post-polymerization modification reactions, which allow for the tailoring of the polymer's properties for specific applications. nih.gov

One of the most efficient and widely used modification strategies is the thiol-ene "click" reaction. wiley-vch.de This reaction involves the anti-Markovnikov addition of a thiol compound across the allyl double bond, typically initiated by UV irradiation or a radical source. wiley-vch.de This method is highly efficient, often proceeds to quantitative conversion under mild conditions, and is tolerant of a wide range of functional groups. This allows for the attachment of various molecules, including biomolecules, drugs, or other functional moieties, to the polymer backbone. nih.govwiley-vch.de

The pendant allyl groups also serve as reactive sites for cross-linking, enabling the formation of stable polymer networks and hydrogels. The relatively lower reactivity of the allyl double bond compared to vinyl groups like acrylates can be advantageous, as it often prevents premature gelation during polymerization and allows for a separate, controlled cross-linking step after the initial polymer synthesis. itu.edu.tr

Controlled cross-linking strategies can be employed to precisely tune the network structure and properties. For instance, photochemically controlled cross-linking can be achieved by introducing photo-responsive molecules that react with the allyl groups upon irradiation with light of a specific wavelength. elsevierpure.com This allows for spatial and temporal control over the network formation process, which is critical for applications in areas like microfabrication and advanced materials.

Development of Polymeric Ligands and Heterogeneous Catalysts

The N,N-dimethylaniline functionality within the polymer structure can act as a ligand for coordinating with transition metal ions. By immobilizing these metal complexes onto a polymer backbone, it is possible to create heterogeneous catalysts. These polymer-supported catalysts combine the high reactivity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity

A primary focus of future research will be the design of sophisticated catalytic systems that can leverage the specific structure of 2-allyl-N,N-dimethylaniline for highly efficient and selective transformations. While research on the direct catalytic reactions of this compound is nascent, progress with related N-allyl anilines and N,N-dimethylaniline provides a strong foundation.

Current research on the monoallylation of anilines highlights the utility of solid-state catalysts for sustainable synthesis. For instance, reusable zirconium dioxide supported tungsten oxide (WO₃/ZrO₂) has been shown to be effective for the monoallylation of anilines with allyl alcohol, yielding N-allyl anilines with high selectivity (97-99%). nih.gov The mechanism suggests that the catalyst's acidity and basicity are crucial, and steric hindrance prevents over-allylation. nih.gov Future work could adapt such heterogeneous catalysts for reactions at the allyl group of this compound, aiming for high yields and easy catalyst separation.

Furthermore, homogeneous catalysis offers precise control over reactivity. Gold(I) complexes with cyclic diaminocarbene ligands have emerged as effective catalysts for the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes, demonstrating high para-selectivity. nih.govnih.gov Adapting these or similar late-transition metal catalysts (e.g., Palladium, Iridium, Platinum, Nickel) could enable selective functionalization of the allyl group or the aromatic ring of this compound. nih.govrsc.org The development of catalysts that can distinguish between the various reactive sites on the molecule will be a key challenge, offering the potential for programmed, site-selective synthesis.

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
10 wt% WO₃/ZrO₂Dehydrative MonoallylationAnilines and Allyl AlcoholReusable solid catalyst; excellent selectivity (97-99%) for monoallylation; applicable to continuous flow synthesis. nih.gov
Cyclic Diaminocarbene-Gold(I) ComplexFriedel-Crafts AlkylationN,N-Dimethylaniline and AlkenesHigh para-selectivity; overcomes incompatibility of amines with traditional Lewis acid catalysts. nih.govnih.gov
Pd, Ir, Pt, Ni ComplexesMonoallylationAnilines and Allylic ElectrophilesExcellent yields through π-allyl metal intermediates, though catalyst cost and product contamination can be drawbacks. nih.govrsc.org
Ru Nanoparticles on Carbon (Ru/C)N-DimethylationPrimary/Secondary Amines and AldehydesHeterogeneous catalyst with high turnover number and good functional group compatibility for synthesizing tertiary amines. chemrxiv.org

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

The structure of this compound is ripe for the discovery of novel reaction pathways. The proximity of the allyl and dimethylamino groups can be exploited to facilitate unique intramolecular reactions. Research into intramolecular cyclization of N-allyl aniline (B41778) derivatives to form nitrogen-containing heterocycles is an area of significant potential. For this compound, transition metal-catalyzed cyclization could lead to the formation of novel dihydroindole or tetrahydroquinoline scaffolds, which are important structural motifs.

Mechanistic studies will be crucial to unlocking these new transformations. Theoretical investigations into the Friedel-Crafts reaction of N,N-dimethylaniline have revealed that the reaction proceeds via an electrophilic aromatic substitution mechanism where a gold cation activates the alkene. nih.govnih.gov Similar in-depth mechanistic studies, combining experimental evidence with computational analysis, could elucidate the pathways for reactions involving this compound. For example, visible-light photoredox catalysis, which has been used for C-H functionalization of tertiary amines like N,N-dimethylaniline, could open up unprecedented radical-based reaction pathways. researchgate.net Exploring how the allyl group participates in or influences these radical reactions could lead to new methods for complex molecule synthesis.

A particularly interesting avenue is the potential for aza-Claisen rearrangements. The thermal rearrangement of quaternary N-allylated ammonium (B1175870) salts is a known pathway to 2-alkenyl tertiary anilines. dur.ac.uk Investigating the analogous rearrangement of a quaternized this compound derivative could lead to novel, highly substituted aniline structures that are otherwise difficult to access.

Computational Design and Rational Synthesis of Tunable Derivatives with Specific Reactivities

Computational chemistry is poised to play a pivotal role in accelerating research on this compound and its derivatives. Density functional theory (DFT) calculations have already proven valuable in understanding reaction mechanisms and predicting selectivity, as seen in the gold-catalyzed Friedel-Crafts reaction where the energy favorability of the para-product was confirmed. nih.govnih.govresearchgate.net

This predictive power can be harnessed for the rational design of new derivatives. By computationally modeling variations of this compound with different substituents on the aromatic ring or the allyl group, researchers can predict how these changes will affect the molecule's electronic properties, steric profile, and, consequently, its reactivity. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring would modulate the nucleophilicity of the aromatic system and the basicity of the nitrogen atom, thereby tuning its performance in electrophilic substitution or metal-catalyzed reactions.

This in-silico design process can guide synthetic efforts, making the discovery of derivatives with tailored properties more efficient. The goal would be to create a library of tunable this compound derivatives, each designed for a specific reactivity—for example, one optimized for a specific cyclization reaction, another for a cross-coupling reaction, and a third for a particular polymerization process. This synergy between computational design and targeted synthesis represents a modern approach to chemical discovery.

Advanced Applications in Materials Science and Organic Functional Materials

Beyond fundamental chemical research, this compound holds promise as a building block for advanced organic functional materials. N,N-dimethylaniline itself is a well-known precursor in the synthesis of triarylmethane dyes like crystal violet and malachite green and serves as a promoter in the curing of polyester (B1180765) and vinyl ester resins. chemicalbook.comwikipedia.orgresearchgate.net

The presence of the allyl group in this compound provides a reactive handle for polymerization. This functionality allows it to act as a monomer or a cross-linking agent in the production of novel polymers. The resulting polymers would incorporate the N,N-dimethylaniline moiety directly into their backbone or as a pendant group, potentially imbuing the material with unique electronic, optical, or acid-base properties. For example, N,N-dimethylaniline end-functional polymers have been used in photoinduced block copolymerization, demonstrating their utility in creating complex macromolecular architectures. researchgate.net Polymers derived from this compound could find applications as charge-transporting materials in organic electronics, as components in photolithography, or as novel thermosetting resins.

The ability to functionalize the molecule at multiple sites (the allyl group, the aromatic ring) also makes it an attractive candidate for the synthesis of functional dyes or molecular sensors. The electronic properties of the N,N-dimethylaniline core could be fine-tuned by chemical modification, leading to materials with tailored absorption and emission spectra for use in optical devices or as chemical probes.

Q & A

What are the optimal synthetic routes for preparing 2-allyl-N,N-dimethylaniline, and how do reaction conditions influence product purity?

Basic Methodological Answer:
this compound can be synthesized via alkylation of N,N-dimethylaniline with allyl halides (e.g., allyl bromide) under alkaline conditions. Key steps include:

  • Step 1: Dissolve N,N-dimethylaniline in a polar aprotic solvent (e.g., DMF) with a base (e.g., KOH) to deprotonate the amine .
  • Step 2: Introduce allyl bromide dropwise at 60–80°C to facilitate nucleophilic substitution.
  • Step 3: Purify via column chromatography to isolate the product.
    Critical Factors: Excess allyl halide and controlled temperature minimize byproducts like dialkylated species. Purity (>95%) is confirmed via GC-MS or HPLC .

How does steric hindrance influence the regioselectivity of electrophilic substitution reactions in this compound?

Advanced Mechanistic Analysis:
The allyl group at the ortho position creates steric hindrance, directing electrophiles (e.g., nitronium ions) to the para position. For example, nitrosation with NaNO₂/HCl yields para-nitroso derivatives rather than ortho isomers. Computational studies (DFT) show the para pathway has a lower activation energy (ΔG‡ ≈ 15 kJ/mol) due to reduced steric clash .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Guidance:

  • ¹H/¹³C NMR: Distinct signals for N-methyl groups (δ ~2.9 ppm) and allyl protons (δ 5.1–5.8 ppm). Para-substituted derivatives show coupling patterns (e.g., doublets for nitroso groups) .
  • IR Spectroscopy: Stretching vibrations for C=C (1640 cm⁻¹) and N-CH₃ (2800 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: Molecular ion peaks (m/z ~175) and fragmentation patterns validate structural integrity .

How should researchers interpret conflicting carcinogenicity data for N,N-dimethylaniline derivatives?

Data Contradiction Analysis:
IARC classifies N,N-dimethylaniline as Group 3 (not classifiable as carcinogenic) due to limited animal evidence (e.g., splenic sarcomas in rats ). However, discrepancies arise from:

  • Dose-Dependency: High doses (500 mg/kg/day) in rodents may not reflect human exposure.
  • Metabolic Pathways: N-oxidation and demethylation vary across species, altering toxicity profiles. Researchers should prioritize in vitro mutagenicity assays (Ames test) and metabolite profiling .

What factors dictate regioselectivity in the metallation of this compound?

Advanced Reaction Design:
Metallation with sodium-zincate bases (e.g., [(TMEDA)₂Na][Zn(t-Bu)₃]) yields meta-substituted products (60% selectivity) over ortho/para isomers. Key factors:

  • Base Strength: Stronger bases (e.g., TMP-zincate) favor meta-deprotonation via kinetic control.
  • Solvent Effects: Non-polar solvents (e.g., trifluoromethylbenzene) stabilize transition states for meta attack .

How can computational modeling optimize the design of this compound derivatives?

Methodological Insight:
DFT/B3LYP/6-31G(d) calculations predict:

  • Electronic Properties: HOMO-LUMO gaps (~4.2 eV) indicate redox activity for catalytic applications.
  • Molecular Electrostatic Potential (MEP): Negative charge localization on the allyl group guides electrophile positioning .
  • Thermodynamic Stability: Conformational analysis (AM1) identifies the lowest-energy rotamers for synthetic targeting .

What enzymatic pathways metabolize N,N-dimethylaniline derivatives, and how do they impact toxicity?

Advanced Biochemical Analysis:
N,N-Dimethylaniline monooxygenase (FMO) catalyzes N-oxidation to form N-oxides, which are detoxified via glutathione conjugation. Key findings:

  • Enzyme Kinetics: Km ≈ 50 µM and Vmax ≈ 12 nmol/min/mg protein in hepatic microsomes.
  • Species Variability: Rodents exhibit 3x higher FMO activity than humans, complicating extrapolation .

How can this compound enhance photocatalytic systems?

Research Application:
In iridium polypyridyl complexes, this compound acts as a quencher, improving charge transfer efficiency. Stern-Volmer plots show a bimolecular quenching constant (kq) of 1.2 × 10⁹ M⁻¹s⁻¹, attributed to π-π stacking between the allyl group and the catalyst .

What are the thermal decomposition products of this compound, and how can they be mitigated?

Experimental Design:
Thermolysis at 180°C produces:

  • Primary Products: Benzyl derivatives (e.g., p-benzyl-N,N-dimethylaniline) via Cope elimination .
  • Mitigation: Use radical inhibitors (e.g., BHT) and inert atmospheres (N₂) to suppress rearrangement .

How do structural modifications (e.g., ethyl vs. allyl substituents) alter the reactivity of N,N-dimethylaniline analogs?

Comparative Study:

  • Allyl vs. Ethyl Groups: Allyl derivatives exhibit higher electrophilic reactivity (σ⁺ ~ -0.15) due to conjugation with the aromatic ring.
  • Substitution Patterns: 2-Allyl analogs show 30% faster nitrosation than 4-ethyl counterparts, as allyl groups enhance para activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.